5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzothiadiazole core, a piperidine ring, and a chloropyrimidine moiety. Its multifaceted structure allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications.
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
The compound acts as an agonist to GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The compound affects the biochemical pathways related to glucose regulation . Two of the most important mechanisms in this process are insulin release from the pancreas and incretin hormone release (glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)) from the gastrointestinal tract . The compound’s action on GPR119 stimulates both these mechanisms, thereby helping to control plasma glucose levels .
Pharmacokinetics
It is noted that dosing of the compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies would be needed to confirm this.
Result of Action
The compound’s action results in lowered glucose levels . A dose response was observed for glucose lowering, and statistically significant reductions were apparent at certain doses . This indicates that the compound could be effective in managing blood glucose levels, particularly in the context of type 2 diabetes .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the chloropyrimidine moiety through an etherification reaction. The final product is obtained after purification and characterization using techniques such as NMR and mass spectrometry .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, diabetes, and neurological disorders due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452): An antidiabetic clinical candidate targeting GPR119.
2-Aminopyridine-5-boronic acid pinacol ester: Used in Suzuki–Miyaura coupling reactions.
Various pyrimidine derivatives: Known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole stands out due to its unique combination of structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple biological targets and undergo diverse chemical reactions makes it a versatile compound for scientific research and drug development .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S/c17-11-7-18-16(19-8-11)24-12-2-1-5-22(9-12)15(23)10-3-4-13-14(6-10)21-25-20-13/h3-4,6-8,12H,1-2,5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPSTCCRRLCHAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NSN=C3C=C2)OC4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.